

Technical Guide: 3-Fluoro-4-nitroanisole

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Compound of Interest

Compound Name: 3-Fluoro-4-nitroanisole

CAS No.: 446-38-8

Cat. No.: B1296720

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Physicochemical Profile, Synthesis, and Thermal Stability

Executive Summary

3-Fluoro-4-nitroanisole (CAS: 446-38-8) is a critical fluorinated aromatic intermediate used primarily in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals.^[1] While often queried for its boiling point, this compound exists as a crystalline solid at room temperature (MP: ~57 °C).

Critical Operational Insight: Although the theoretical boiling point is approximately 264.5 °C at atmospheric pressure, distillation at this temperature is strongly discouraged due to the thermal instability of the nitro group. Industrial and laboratory purification should prioritize recrystallization or, if necessary, high-vacuum distillation to mitigate the risk of rapid thermal decomposition or explosion.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models.

Property	Value	Condition / Note
CAS Number	446-38-8	Distinct from 2,4-Difluoronitrobenzene (446-35-5)
Molecular Formula	C ₇ H ₆ FNO ₃	MW: 171.13 g/mol
Physical State	Crystalline Solid	Pale yellow to yellow needles
Melting Point (MP)	57.3 °C	Primary identification metric [1] [2]
Boiling Point (BP)	264.5 ± 20.0 °C	@ 760 mmHg (Extrapolated/Theoretical) [2]
Flash Point	~113 °C	Closed Cup (Predicted)
Density	1.321 g/cm ³	@ 20 °C
Solubility	Soluble	DCM, Acetone, Ethyl Acetate, Ethanol
Solubility	Insoluble	Water

Thermodynamics & Separation Science

The Boiling Point Hazard

The presence of the nitro group (

) ortho to the fluorine atom introduces significant thermal sensitivity. Nitro-aromatics are known to undergo exothermic decomposition at elevated temperatures.

- Atmospheric Distillation: Heating to >260 °C approaches the onset of thermal runaway for many nitroanisole derivatives.
- Vacuum Distillation: If distillation is required for crude oil purification, it must be performed at reduced pressure (<5 mmHg) to maintain the pot temperature below 100 °C.

Phase Transition Logic

Because the melting point (57 °C) is relatively low and the boiling point is dangerously high, recrystallization is the superior purification method. It avoids thermal stress and effectively removes inorganic salts (e.g., KI, K₂CO₃) generated during synthesis.

Synthesis & Purification Protocol

The most robust laboratory-scale synthesis involves the O-methylation of 3-fluoro-4-nitrophenol. This method offers high regioselectivity compared to the nitration of fluoroanisole, which yields difficult-to-separate isomers.

Reaction Mechanism (Williamson Ether Synthesis)

The reaction proceeds via an SN₂ mechanism where the phenoxide anion (generated by K₂CO₃) attacks the methylating agent (MeI or DMS).

Step-by-Step Protocol

Based on optimized conditions adapted from US Patent 6,596,726 [3].

Reagents:

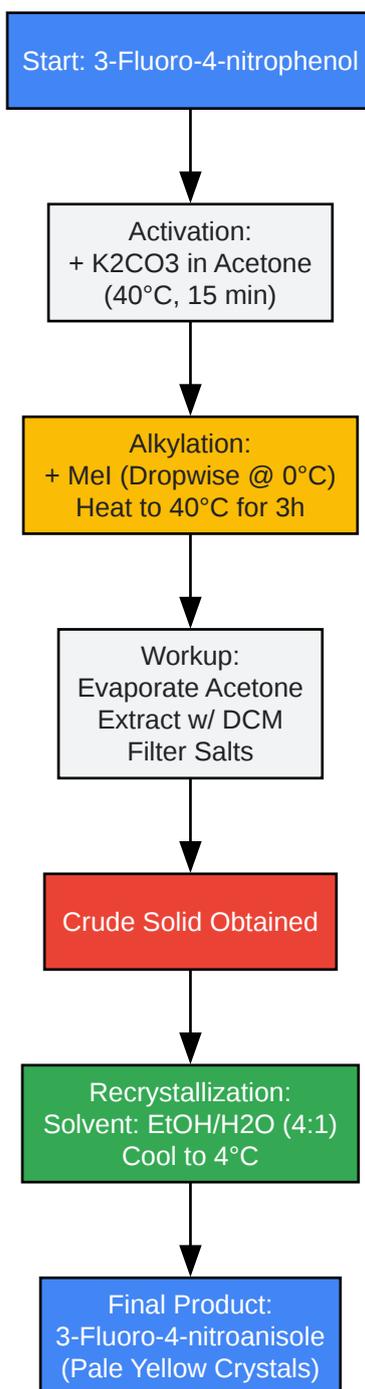
- 3-Fluoro-4-nitrophenol (1.0 equiv)
- Potassium Carbonate (K₂CO₃) (2.0 equiv)
- Methyl Iodide (MeI) (2.0 equiv) or Dimethyl Sulfate (DMS)
- Solvent: Acetone (Reagent Grade)

Workflow:

- Activation: Dissolve 3-fluoro-4-nitrophenol in acetone. Add K₂CO₃ and stir at 40 °C for 10-15 minutes to generate the phenoxide.
- Alkylation: Cool the mixture to 0 °C. Add Methyl Iodide dropwise to control the exotherm.
- Reaction: Heat the mixture to 40 °C and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1) for consumption of the phenol.

- Workup:
 - Cool to room temperature.[2]
 - Rotary evaporate to remove acetone (approx. 50% volume).
 - Dilute with Dichloromethane (DCM) and filter to remove inorganic solids (K_2CO_3/KI).
 - Evaporate the filtrate to dryness to obtain the crude solid.
- Purification (Recrystallization):
 - Dissolve the crude solid in a minimum amount of hot Ethanol.
 - Slowly add Water (ratio 4:1 EtOH:H₂O) until turbidity persists.
 - Cool slowly to 4 °C. Collect pale yellow crystals via vacuum filtration.

Process Visualization



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Figure 1: Optimized synthesis and purification workflow for **3-Fluoro-4-nitroanisole** via O-methylation.[3]

Applications in Drug Development[1][5]

3-Fluoro-4-nitroanisole serves as a "scaffold modifier" in medicinal chemistry. The fluorine atom increases metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the nitro group is a precursor to the aniline.

Key Pathway:

- Reduction: The nitro group is reduced ($H_2/Pd-C$ or Fe/NH_4Cl) to form 3-Fluoro-4-methoxyaniline.
- Coupling: This aniline is a key building block for:
 - Tyrosine Kinase Inhibitors (TKIs): Used in EGFR-inhibitor synthesis for oncology [4].
 - Antibiotics: Oxazolidinone derivatives (e.g., Linezolid analogs).

References

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